TCO-PNB Ester (trans-Cyclooctene-p-nitrophenyl ester, CAS 1438415-89-4) is a highly crystalline, amine-reactive building block utilized primarily for bioorthogonal chemistry applications. Featuring an equatorial trans-cyclooctene (TCO) moiety, it enables ultra-fast inverse electron-demand Diels-Alder (IEDDA) cycloadditions with tetrazines. Unlike standard N-hydroxysuccinimide (NHS) esters, the p-nitrophenyl (PNB) leaving group is specifically designed for the modification of amine-containing small molecules, synthetic polymers, and peptides in non-aqueous organic media (e.g., DMF, DMSO, DCM) . Its crystalline formulation provides enhanced handling and extended shelf-life, making it a highly reliable precursor for the industrial and laboratory-scale synthesis of complex targeted probes and radiopharmaceutical linkers.
Substituting TCO-PNB Ester with standard TCO-NHS esters or aqueous-optimized TCO-PEG-NHS variants often results in compromised synthetic yields or complete application failure. Standard aliphatic NHS esters are highly susceptible to moisture-induced hydrolysis, which complicates bulk procurement, storage, and handling due to rapid degradation upon atmospheric exposure. Conversely, attempting to use TCO-PNB for direct aqueous protein or antibody labeling is a known failure mode; the lack of a hydrophilic PEG spacer causes poor activation and leads to the hydrophobic TCO tag burying itself within the protein structure, rendering it unreactive [1]. Therefore, TCO-PNB is strictly non-interchangeable: it is the mandatory choice for organic-phase synthesis of low-molecular-weight probes, while PEGylated variants must be procured for aqueous macromolecule labeling.
TCO-PNB Ester is specially formulated as a highly crystalline solid, which drastically reduces its hygroscopicity compared to standard aliphatic TCO-NHS esters that frequently present as oils or amorphous solids. This crystalline nature imparts an extended shelf-life and robust handling characteristics under standard freezer storage (-20°C), minimizing the rapid hydrolytic degradation typically observed with NHS esters upon brief atmospheric exposure during weighing and transfer .
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Highly crystalline solid, extended shelf-life at -20°C |
| Comparator Or Baseline | Standard TCO-NHS esters (often amorphous or oily, highly moisture sensitive) |
| Quantified Difference | Significant reduction in handling-induced degradation and batch-to-batch variability |
| Conditions | Standard laboratory storage and atmospheric exposure during weighing |
Procurement teams can stockpile TCO-PNB ester with lower risk of reagent degradation, ensuring reproducible stoichiometry in scale-up syntheses.
TCO-PNB Ester is predominantly supplied as the equatorial diastereomer (rel-(1S-2S-5E-pR)). While axial TCO derivatives offer up to a 10-fold higher initial IEDDA reactivity, they undergo spontaneous cis-trans deactivation (isomerization to the unreactive cis-cyclooctene) at a significantly faster rate in physiological and synthetic conditions. The equatorial conformation of TCO-PNB ensures that the synthesized probes or linkers retain their bioorthogonal reactivity over extended periods, which is critical for multi-step syntheses and long-term storage of the final conjugates [1].
| Evidence Dimension | Rate of cis-trans deactivation |
| Target Compound Data | Equatorial TCO (high stability, slow deactivation) |
| Comparator Or Baseline | Axial TCO derivatives (rapid deactivation) |
| Quantified Difference | Equatorial TCO maintains structural integrity and reactivity substantially longer than axial counterparts |
| Conditions | Long-term storage and physiological incubation |
Buyers synthesizing complex probes or therapeutics require the equatorial isomer to ensure the final product does not lose its click-reactivity before use.
TCO-PNB Ester is strictly optimized for amine modification in organic solvents (e.g., DMF, DMSO, DCM). When applied to direct aqueous protein labeling, TCO-PNB results in poor activation and hydrophobic masking of the tag, reducing functional density by >5-fold compared to PEGylated variants [1]. However, for the synthesis of small-molecule radiotracer precursors or polymer functionalization in organic media, the PNB ester provides excellent coupling yields without the steric bulk or altered pharmacokinetics introduced by PEGylated NHS esters.
| Evidence Dimension | Conjugation environment suitability |
| Target Compound Data | Optimal yield for small-molecule/polymer modification in organic media |
| Comparator Or Baseline | TCO-PEG-NHS esters (required for aqueous biomolecule labeling) |
| Quantified Difference | TCO-PNB avoids PEG-induced bulk in small molecules but yields >5-fold lower functional density in aqueous protein labeling |
| Conditions | Amine coupling in DMF/DMSO vs. aqueous buffers |
Selecting TCO-PNB over PEGylated variants is essential for organic-phase synthesis of low-molecular-weight probes where maintaining a low lipophilicity/size profile is critical.
Compounds functionalized via TCO-PNB Ester participate in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This reaction proceeds with second-order rate constants typically ranging from 10^3 to 10^5 M^-1s^-1, depending on the specific tetrazine used. This is orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO-NHS esters, which typically exhibit rate constants around 1 M^-1s^-1 [1].
| Evidence Dimension | Second-order reaction rate constant (k2) |
| Target Compound Data | 10^3 to 10^5 M^-1s^-1 (TCO-tetrazine IEDDA) |
| Comparator Or Baseline | ~1 M^-1s^-1 (DBCO-azide SPAAC) |
| Quantified Difference | >1,000-fold to 100,000-fold faster reaction kinetics |
| Conditions | Standard bioorthogonal labeling conditions |
For applications requiring rapid conjugation at ultra-low concentrations (e.g., radiolabeling or in vivo pretargeting), TCO-derived probes are mandatory over DBCO alternatives.
Because TCO-PNB Ester offers optimal coupling yields in organic media without introducing bulky PEG chains, it is highly suitable for functionalizing small-molecule targeting ligands (e.g., bone-targeting alendronate or prostate-specific membrane antigen inhibitors) prior to in vivo tetrazine radiolabeling [1].
The crystalline stability and organic solubility of TCO-PNB make it highly suitable for capping amine-terminated peptides directly on-resin in DMF or NMP. This avoids the rapid degradation issues associated with standard NHS esters during extended coupling cycles .
By utilizing the equatorial isomer provided by TCO-PNB Ester, developers can ensure that circulating targeted probes do not prematurely deactivate via cis-trans isomerization before the secondary tetrazine-fluorophore or radiotracer is administered [2].